molecular formula C10H13NO3 B3066219 2-Oxo-1,2-dihydropyridin-3-yl 2,2-dimethylpropanoate CAS No. 71847-93-3

2-Oxo-1,2-dihydropyridin-3-yl 2,2-dimethylpropanoate

Cat. No.: B3066219
CAS No.: 71847-93-3
M. Wt: 195.21 g/mol
InChI Key: AKSXWJLQYUYSKY-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydropyridin-3-yl 2,2-dimethylpropanoate is a chemical compound that belongs to the class of pyridone derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a pyridone ring substituted with a 2,2-dimethylpropanoate group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydropyridin-3-yl 2,2-dimethylpropanoate can be achieved through several synthetic routes. One common method involves the condensation of 2,2-dimethylpropanoic acid with 2-oxo-1,2-dihydropyridine-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydropyridin-3-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-1,2-dihydropyridin-3-yl 2,2-dimethylpropanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydropyridin-3-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as glycogen phosphorylase, leading to a decrease in glycogen breakdown and glucose release. This mechanism is particularly relevant in the context of diabetes research. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

2-Oxo-1,2-dihydropyridin-3-yl 2,2-dimethylpropanoate can be compared with other pyridone derivatives such as:

    2-Oxo-1,2-dihydropyridin-3-ylboronic acid: Known for its use in Suzuki coupling reactions.

    2-Oxo-1,2-dihydropyridin-3-ylcarbamate: Studied for its potential as a pharmaceutical intermediate.

    2-Oxo-1,2-dihydropyridin-3-ylcarboxylic acid: Used in the synthesis of various bioactive compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridone derivatives.

Properties

IUPAC Name

(2-oxo-1H-pyridin-3-yl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)9(13)14-7-5-4-6-11-8(7)12/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSXWJLQYUYSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313314
Record name 2-Oxo-1,2-dihydropyridin-3-yl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71847-93-3
Record name NSC268723
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxo-1,2-dihydropyridin-3-yl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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